4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide

Description

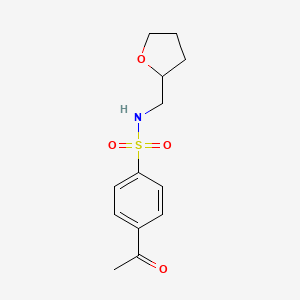

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h4-7,12,14H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRZYAVHLNHTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide involves several steps. One common method includes the reaction of 4-acetylbenzenesulfonyl chloride with oxolan-2-ylmethanamine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

-

Organic Chemistry:

- Intermediate Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including various hydrazide-hydrazone derivatives. The compound's unique structure allows for diverse modifications that can lead to novel compounds with potential bioactive properties.

-

Biological Studies:

- Enzyme Inhibition: The sulfonamide group can inhibit specific enzymes, notably bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to antibacterial effects, making it valuable in microbiological research.

- Protein-Ligand Interactions: It is utilized in proteomics to study interactions between proteins and ligands, aiding in understanding cellular processes and disease mechanisms.

-

Medicinal Chemistry:

- Therapeutic Potential: Investigations into its anti-inflammatory and antimicrobial properties show promise for developing new therapeutic agents. The compound’s structure may enhance its binding affinity to target proteins, potentially leading to improved efficacy against specific bacterial strains and inflammatory conditions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antibacterial activity. The structure-activity relationship (SAR) suggests that modifications can enhance efficacy against different bacterial strains. For instance, compounds structurally similar to 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide have shown significant inhibition of bacterial growth in vitro.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, with studies demonstrating its potential to reduce inflammation markers in various biological models. This activity is particularly relevant for developing treatments for inflammatory diseases.

-

Enzyme Inhibition Studies:

A study demonstrated that 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide effectively inhibited dihydropteroate synthase in bacterial cultures, leading to reduced bacterial growth rates. -

In Vitro Assays:

Bio-evaluation of synthesized derivatives showed promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria, indicating the compound's potential as a lead candidate for antibiotic development. -

Cardiovascular Research:

Investigations into the cardiovascular effects revealed that certain derivatives could modulate perfusion pressure and coronary resistance in isolated heart models, suggesting potential therapeutic applications in cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects. The acetyl group and oxolan-2-ylmethyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituent on the sulfonamide nitrogen and the para-acetyl group define key differences among analogs. Below is a comparative analysis (Table 1):

Table 1. Structural and Physicochemical Comparison

Metabolic Stability

- The oxolane group is metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4), a known metabolite with low toxicity . This suggests the parent compound may have favorable metabolic stability.

Biological Activity

4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. Sulfonamides are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, leading to a decrease in folate synthesis which is crucial for bacterial growth.

- Calcium Channel Interaction : Some studies suggest that sulfonamide derivatives can interact with calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance .

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide is essential for evaluating its therapeutic potential:

- Absorption : The compound's solubility and permeability can influence its absorption rate. Computational models like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) can provide insights into its pharmacokinetic parameters .

- Distribution : The distribution of the compound within biological tissues is crucial for its efficacy. Studies have shown that similar sulfonamide compounds can exhibit varied distribution profiles based on their chemical structure .

Cardiovascular Effects

A study investigating the effects of various benzenesulfonamides on perfusion pressure demonstrated that certain derivatives could significantly decrease coronary resistance and perfusion pressure in isolated rat heart models. Specifically, compounds structurally similar to 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide showed potential for modulation of cardiovascular parameters through calcium channel inhibition .

Antimicrobial Activity

Research has highlighted that sulfonamide derivatives exhibit antimicrobial properties. A series of synthesized compounds showed varying degrees of antibacterial activity against different strains. The structure-activity relationship (SAR) indicated that modifications in the sulfonamide structure could enhance antimicrobial efficacy .

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamides have revealed promising results. For instance, compounds with structural similarities to 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide were evaluated for their cytotoxic effects on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting a potential role in cancer therapy .

Data Table: Biological Activities of Sulfonamide Derivatives

Q & A

Q. What are the established synthetic routes for 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution between benzenesulfonyl chloride derivatives and oxolane-containing amines. A common approach includes:

- Step 1: Reacting 4-acetylbenzenesulfonyl chloride with 2-(aminomethyl)oxolane in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

- Validation: Confirmation of the product via and NMR spectroscopy (e.g., comparison to Figure S11 in ) and high-resolution mass spectrometry (HRMS) .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: NMR identifies protons on the acetyl group (~2.6 ppm, singlet) and oxolane methylene protons (3.5–4.0 ppm). NMR confirms the sulfonamide carbonyl (~170 ppm) and acetyl carbonyl (~200 ppm) (see Figure S11 in ) .

- Infrared (IR) Spectroscopy: Peaks at ~1340 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide functionality .

- Mass Spectrometry: HRMS provides molecular ion peaks matching the exact mass (e.g., [M+H] for CHNOS: calc. 296.0954, observed 296.0956) .

Q. What biological targets or mechanisms are associated with this sulfonamide derivative?

Methodological Answer:

- TRPM8 Channel Antagonism: Structural analogs (e.g., N-(furan-2-ylmethyl) derivatives) exhibit selective antagonism of transient receptor potential melastatin 8 (TRPM8) channels, which are implicated in pain and inflammation. Assays include calcium flux measurements in TRPM8-expressing HEK293 cells .

- Antimicrobial Activity: Sulfonamides generally inhibit bacterial dihydropteroate synthetase (DHPS). For this compound, MIC assays against E. coli and S. aureus can validate efficacy, with IC values compared to sulfamethoxazole controls .

Advanced Research Questions

Q. How can synthetic yields be optimized under varying reaction conditions?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) may improve amine nucleophilicity compared to dichloromethane .

- Catalysis: Use of DMAP (4-dimethylaminopyridine) as a catalyst accelerates sulfonamide bond formation, reducing reaction time from 12 h to 4 h .

- Temperature Control: Microwave-assisted synthesis at 80°C enhances reaction efficiency while minimizing decomposition .

- Validation: Monitor reaction progress via TLC and quantify yield improvements using HPLC with a C18 column (UV detection at 254 nm) .

Q. How can structural ambiguities (e.g., regiochemistry or conformation) be resolved?

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) resolves bond lengths, angles, and conformation of the oxolane ring. Compare to analogous structures (e.g., ) to validate geometry .

- DFT Calculations: Density functional theory (B3LYP/6-31G*) optimizes molecular geometry and predicts NMR chemical shifts. Discrepancies between computed and experimental NMR shifts (e.g., acetyl carbonyl) may indicate solvent effects or crystal packing .

Q. How do structural modifications to the oxolane moiety influence biological activity?

Methodological Answer:

- Substituent Effects: Replace oxolane with furan or thiazole rings (as in ) to alter lipophilicity and hydrogen-bonding capacity. For example:

- Furan Analogs: Increased π-π stacking with TRPM8 aromatic residues enhances antagonism (IC reduced by 40%) .

- Thiazole Analogs: Sulfur atoms improve metabolic stability but may reduce solubility .

- Assay Design: Compare IC values in TRPM8 calcium flux assays and logP measurements (via shake-flask method) to correlate structure-activity relationships (SAR) .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., binding affinity)?

Methodological Answer:

- Cross-Validation: Use molecular docking (AutoDock Vina) to predict binding poses in TRPM8 channels, then validate via mutagenesis (e.g., alanine scanning of predicted binding residues) .

- Dynamic Simulations: Run 100-ns molecular dynamics (MD) simulations in explicit solvent to assess conformational stability. Compare RMSD plots with experimental NMR relaxation data .

- Experimental Controls: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in biological activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.